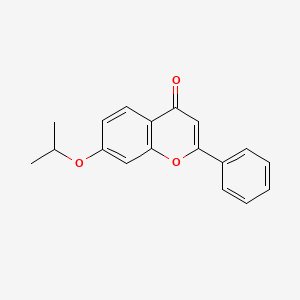

2-Phenyl-7-(propan-2-yloxy)-4h-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-7-propan-2-yloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(19)11-17(21-18(15)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLFFUSZFGCFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-22-7 | |

| Record name | ipriflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Derivation of Ipriflavone

Daidzein (B1669772) as a Precursor in Ipriflavone Synthesis

A primary and well-established method for synthesizing Ipriflavone involves the chemical modification of Daidzein, a naturally occurring isoflavone (B191592) found predominantly in soy products. nih.govencyclopedia.comresearchgate.netresearchgate.net The core of this process is the alkylation of the hydroxyl group at the 7-position of the Daidzein molecule.

The synthesis begins with 7-hydroxyisoflavone (B191432), which is structurally equivalent to Daidzein. This precursor is subjected to an alkylation reaction to introduce the isopropoxy group. A common procedure involves reacting 7-hydroxyisoflavone with an isopropyl halide, such as 2-bromopropane (B125204) or isopropyl bromide, in a suitable solvent like dimethylformamide (DMF). chemicalbook.comgoogle.com The reaction is facilitated by the presence of a base, typically anhydrous potassium carbonate (K2CO3), which acts as a proton acceptor. chemicalbook.comgoogle.com The mixture is heated, for instance at 70-80°C for several hours, to drive the reaction to completion. chemicalbook.comgoogle.com Upon completion, the product is isolated through precipitation by adding the reaction mixture to ice water, followed by filtration, washing, and drying. chemicalbook.com Further purification can be achieved by recrystallization from a solvent such as ethanol (B145695) to yield Ipriflavone of high purity. google.com This synthetic route is efficient, with stoichiometric yields reported to be as high as 96.6%. google.com

Novel Synthetic Routes for Ipriflavone and Analogues

Beyond the direct modification of Daidzein, alternative synthetic methodologies have been developed, starting from more fundamental chemical building blocks. These routes provide flexibility and can be adapted for the synthesis of Ipriflavone analogues.

One such method commences with resorcinol. researchgate.net This synthetic pathway consists of three main steps: a Nencki reaction of resorcinol, followed by mono-isopropylation, and finally a ring-closing reaction to form the isoflavone core. researchgate.net This approach builds the characteristic chromone (B188151) ring of the isoflavone structure from a simpler phenolic precursor.

Another significant synthetic strategy starts with 2,4-dihydroxy-phenyl-benzyl-ketone. google.com This intermediate undergoes a critical ring-closing reaction to form the isoflavone skeleton. The process involves reacting the ketone with triethyl orthoformate in a solvent like dimethylformamide. google.comgoogle.com A catalyst, such as morpholine, is employed to facilitate the cyclization, yielding 7-hydroxyisoflavone. google.comgoogle.com This intermediate is then alkylated in a subsequent step, as described previously, using an isopropyl halide to produce the final Ipriflavone product. google.com A patented improvement on this method involves carrying out the initial reaction at a specific temperature range (115-120°C) and separating the intermediate 7-hydroxyisoflavone by precipitating it as a salt with dicyclohexylamine (B1670486) before proceeding to the alkylation step. google.com

| Starting Material | Key Reagents and Steps | Intermediate Product | Reference |

|---|---|---|---|

| Daidzein (7-hydroxyisoflavone) | Alkylation with 2-bromopropane and K2CO3 in DMF. | Direct to Ipriflavone | chemicalbook.comgoogle.com |

| Resorcinol | 1. Nencki reaction 2. Mono-isopropylation 3. Ring-closing reaction | Various intermediates | researchgate.net |

| 2,4-dihydroxy-phenyl-benzyl-ketone | 1. Ring closure with ethyl orthoformate and morpholine. 2. Alkylation with isopropyl halide. | 7-hydroxyisoflavone | google.comgoogle.com |

Research on Ipriflavone Metabolites: Isolation and Characterization

Following administration, Ipriflavone undergoes extensive metabolism, primarily in the liver, resulting in the formation of several metabolites. researchgate.netclinician.com Research has identified at least seven distinct metabolites in animal and human studies, often designated as M1 through M7. researchgate.netresearchgate.net The disposition of Ipriflavone is known to be highly variable, making the characterization of its active metabolites crucial for understanding its biological activity. nih.gov

The metabolic pathways include the elimination or oxidation of the isopropyl group and hydroxylation of the B-ring. researchgate.net Among the major metabolites identified, M1 is 7-hydroxy-isoflavone (Daidzein), and M5 is 7-(1-carboxy-ethoxy)-isoflavone. researchgate.net Interestingly, the primary metabolite can differ between species; M1 (Daidzein) is the main metabolite found in animals, whereas M5 is the major metabolic product in humans. researchgate.net Some of these metabolites, particularly M2 and M5, are considered to be biologically active. nih.govnih.gov

The isolation and characterization of these metabolites rely on advanced analytical techniques. Isolation from biological matrices like plasma is typically achieved using chromatographic methods, such as high-performance liquid chromatography (HPLC). google.com The structural elucidation of the isolated compounds is then performed using a suite of instrumental methods. nih.gov These include nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), mass spectrometry (MS) for determining molecular weight and fragmentation patterns, as well as ultraviolet (UV) and infrared (IR) spectroscopy to identify functional groups and chromophores. nih.gov These combined techniques allow for the unambiguous identification and characterization of the chemical structures of Ipriflavone's various metabolites. nih.gov

| Metabolite Designation | Chemical Name/Description | Significance | Reference |

|---|---|---|---|

| M1 | 7-hydroxy-isoflavone (Daidzein) | Major metabolite in animals. Formed by O-dealkylation. | researchgate.net |

| M2 | Metabolite formed from M1 and M3 | Considered a biologically active metabolite. | nih.gov |

| M3 | Product of B-ring hydroxylation | Metabolic intermediate. | researchgate.net |

| M4 | Product of isopropyl group oxidation | Metabolic intermediate. | researchgate.net |

| M5 | 7-(1-carboxy-ethoxy)-isoflavone | Major metabolite in humans; considered biologically active. | researchgate.netnih.govnih.gov |

Ipriflavone is a synthetic isoflavone derivative that has been investigated for its effects on bone metabolism, primarily focusing on the prevention of bone resorption. It is known for its potential role in maintaining bone density and has been studied in the context of conditions like osteoporosis. patsnap.compatsnap.comnih.gov

Bone remodeling is a continuous process involving the coordinated actions of osteoblasts, which form new bone, and osteoclasts, which resorb bone tissue. patsnap.comreliasmedia.com A healthy balance between these two cell types is crucial for maintaining bone density and strength. patsnap.compatsnap.com Ipriflavone has been shown to influence this balance by primarily inhibiting osteoclast activity and, in some studies, promoting osteoblast activity. patsnap.compatsnap.com This dual action contributes to its potential in supporting bone health. patsnap.compatsnap.com

Ipriflavone exerts its effects on bone cell biology through several mechanisms, with a significant focus on the regulation of osteoclastic activity. patsnap.compatsnap.comnih.gov

Ipriflavone has been shown to inhibit the formation and differentiation of osteoclasts. patsnap.comreliasmedia.comnih.govcapes.gov.br This is a key mechanism by which it reduces bone resorption. Studies have indicated that ipriflavone can decrease the number of mature osteoclasts. nih.gov

Osteoclast differentiation is a complex process heavily reliant on the Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) signaling pathway. patsnap.comnih.govnih.govqiagen.comnih.gov RANKL, a protein expressed by osteoblasts and stromal cells, binds to its receptor, RANK, on osteoclast precursors, triggering a cascade of events that leads to their differentiation into mature, bone-resorbing osteoclasts. patsnap.comnih.govqiagen.comnih.govwikipedia.org Osteoprotegerin (OPG), a soluble decoy receptor for RANKL, inhibits osteoclast formation by preventing RANKL from binding to RANK. nih.govnih.govwikipedia.orgorthobullets.com

Ipriflavone has been shown to interfere with the RANKL signaling pathway, thereby reducing the differentiation and activity of osteoclasts. patsnap.compatsnap.com This interference contributes to the inhibition of new osteoclast formation. reliasmedia.comnih.gov

Research indicates that ipriflavone can modulate intracellular calcium dynamics in osteoclasts and their precursor cells. nih.govoup.comnih.govaltmedrev.com Studies using fura-2, a calcium indicator, and video imaging have shown that ipriflavone induces a rapid increase in intracellular free calcium concentration ([Ca2+]i), followed by a sustained elevation in both differentiated chicken osteoclasts and isolated rabbit osteoclasts. oup.comnih.gov This ipriflavone-induced change in [Ca2+]i appears to be primarily due to an influx of extracellular Ca2+, as the response was abolished in Ca-free medium or by the addition of LaCl3, an inhibitor of calcium channels. nih.govoup.com The influx mainly occurs through dihydropyridine-insensitive Ca2+ channels. nih.gov Increased intracellular calcium concentration in precursor cells has been suggested to inhibit osteoclastic maturation. altmedrev.com

Specific binding sites for ipriflavone have been identified in both osteoclast precursor cells and mature osteoclasts. reliasmedia.comoup.comnih.govscispace.comaltmedrev.com These receptors appear to be distinct from other known calcium-regulating receptors, as their binding is not displaced by modulators of osteoclast function such as estradiol (B170435) or retinoic acid. reliasmedia.comnih.govoup.com [3H]Ipriflavone binding studies have indicated the presence of specific binding sites in precursor cells and mature osteoclasts, characterized by specific dissociation constants (Kd). oup.comnih.gov For instance, studies in chicken osteoclasts and their precursors identified two classes of binding sites with Kd values in the nanomolar and micromolar ranges. nih.govscispace.com Similar binding sites have also been reported in a human preosteoclastic cell line. scispace.comaltmedrev.comnih.gov The identification of these unique binding sites suggests a direct mechanism by which ipriflavone can regulate osteoclast differentiation and function. reliasmedia.comnih.gov

Beyond inhibiting their formation, ipriflavone also directly inhibits the function of mature osteoclasts. nih.govnih.gov This direct inhibition contributes to the reduction in bone resorption. Studies have demonstrated that ipriflavone can inhibit pit formation on dentin slices, a measure of osteoclastic bone resorption activity. nih.gov This effect has been observed in long-term cultures of mouse unfractionated bone cells containing mature osteoclasts. nih.gov The inhibition of pit formation by ipriflavone suggests a direct impact on the resorptive capacity of existing osteoclasts. nih.gov

The modulation of intracellular calcium dynamics by ipriflavone in osteoclasts is also linked to the direct inhibition of their activity. nih.govoup.comnih.govncats.io Increases in cytosolic calcium have been shown to inhibit osteoclast adherence and activity. oup.com By influencing intracellular calcium levels, ipriflavone can directly impair the function of mature osteoclasts. nih.govncats.io

Here is a summary of some research findings related to Ipriflavone's effects on osteoclasts:

| Study Type | Cell Type / Model | Key Finding | Citation |

| In vitro study | Murine osteoclast formation | Ipriflavone inhibits murine osteoclast formation. | reliasmedia.comoup.com |

| In vitro study | Chicken and rabbit osteoclasts and precursors | Ipriflavone induces intracellular calcium influx via specific binding sites. | oup.comnih.gov |

| In vitro study | Human preosteoclastic cell line (FLG 29.1) | Ipriflavone inhibits cell proliferation and adhesion, and specific binding sites were identified. | nih.gov |

| In vitro study | Mouse unfractionated bone cells (long-term culture) | Ipriflavone inhibits pit formation (bone resorption) and new osteoclast formation. | nih.gov |

| In vivo study | Rats with parathyroid transplanted parietal bone | Ipriflavone inhibits osteoclast differentiation. | altmedrev.com |

| In vitro study (RANKL-induced differentiation) | RAW264 cells | Ipriflavone inhibited RANKL-induced TRAP activity, a marker of osteoclast differentiation. | researchgate.net |

Mechanisms of Action of Ipriflavone on Bone Cell Biology

Regulation of Osteoclastic Activity by Ipriflavone

Direct Inhibition of Mature Osteoclast Function by Ipriflavone

Impact on Tartrate-Resistant Acid Phosphatase (TRAP) Activity Tartrate-resistant acid phosphatase (TRAP) is an enzyme highly expressed by osteoclasts and is considered a marker of osteoclast differentiation and activity. Ipriflavone has been shown to inhibit TRAP activity.oup.comnih.govStudies have demonstrated that ipriflavone can reduce TRAP production by pre-osteoclastic cells.nih.govThe inhibition of TRAP activity by ipriflavone is often observed in conjunction with a decrease in bone resorption.oup.comoup.comFor instance, research using mouse unfractionated bone cells showed that ipriflavone inhibited pit formation on dentin slices and caused a decrease in the number of TRAP-positive multinucleate cells.nih.govThis suggests that ipriflavone's inhibitory effect on osteoclast-mediated bone resorption is linked to its impact on TRAP activity and the formation of new osteoclasts.nih.gov

Table 1: Effect of Ipriflavone on Osteoclast Activity and TRAP

| Study Model | Ipriflavone Concentration | Effect on Bone Resorption | Effect on TRAP Activity | Reference |

| Mouse unfractionated bone cells | 10-5 M | Inhibited pit formation | Decreased TRAP+ MNCs | nih.gov |

| Pre-osteoclastic cells (FLG 29.1) | Not specified | Not directly measured | Inhibited TRAP production | nih.gov |

| Osteoclasts and precursors | Various | Inhibited bone resorption | Inhibited TRAP activity | oup.comoup.com |

Promotion of Osteoblastic Activity by Ipriflavone In addition to inhibiting bone resorption, ipriflavone has also been found to promote bone formation by influencing the activity of osteoblasts.patsnap.comreliasmedia.comThis involves stimulating osteoblast proliferation and enhancing their differentiation.dovepress.com

Enhancement of Osteoblast Differentiation Ipriflavone and its metabolites have been shown to stimulate the differentiation of human osteoblastic cells.reliasmedia.comnih.govThis enhancement of differentiation is crucial for the formation of new bone tissue.ucm.es

Modulation of Alkaline Phosphatase (ALP) Activity Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.jikm.or.krIpriflavone has been shown to modulate ALP activity in osteoblastic cells.oup.comnih.govresearchgate.netStudies using rat bone marrow stromal cells have observed increases in alkaline phosphatase activity after treatment with ipriflavone.nih.govoup.comResearch on a clonal osteoblastic cell line also demonstrated a biphasic stimulatory action of ipriflavone and its metabolites on ALP activity.oup.comnih.govThis suggests that ipriflavone influences the enzymatic activity associated with the early stages of osteoblast maturation.nih.govresearchgate.net

Table 2: Effect of Ipriflavone on Osteoblast Proliferation and ALP Activity

| Study Model | Ipriflavone Concentration | Effect on Proliferation | Effect on ALP Activity | Reference |

| Rat osteoblastic cell line | 0.1 nM | Stimulatory (biphasic) | Stimulatory (biphasic) | oup.comnih.gov |

| Rat bone marrow stromal cells | 10-7-10-5 M | Slight decrease in saturated density | Increased | nih.govoup.com |

| Human periodontal ligament cells | Not specified | Enhanced | Not specified | dovepress.com |

Increased Synthesis of Bone Matrix Proteins (e.g., Type I Collagen, Bone Sialoprotein, Decorin) Osteoblasts synthesize and secrete various bone matrix proteins that form the organic framework of bone.ualberta.caIpriflavone has been shown to enhance the expression and synthesis of important matrix proteins.reliasmedia.comnih.govStudies have reported that ipriflavone and its metabolites can increase the expression of messenger RNA (mRNA) for bone sialoprotein and decorin in human osteoblastic cells.nih.govMetabolites of ipriflavone have also been shown to increase the expression of type I collagen mRNA.nih.govType I collagen is the most abundant protein in the bone matrix.ualberta.caBone sialoprotein is involved in cell attachment to the matrix, while decorin is a proteoglycan that regulates collagen fibrillogenesis.nih.govualberta.caThe increased synthesis of these matrix proteins contributes to the overall process of bone formation and mineralization.reliasmedia.comnih.govscispace.com

Table 3: Effect of Ipriflavone and Metabolites on Bone Matrix Proteins

| Study Model | Compound(s) | Effect on Type I Collagen mRNA | Effect on Bone Sialoprotein mRNA | Effect on Decorin mRNA | Reference |

| Human osteoblastic cells | Ipriflavone, Metabolite III, Metabolite V | Increased (Metabolites III, V) | Increased (Ipriflavone, Metabolite III, Metabolite V) | Increased (Metabolite III) | nih.gov |

Facilitation of Mineralized Matrix Deposition

Studies indicate that ipriflavone and certain metabolites can facilitate the deposition of mineralized matrix by osteoblastic cells. In vitro models using human osteoblast differentiation have observed that ipriflavone and some of its metabolites enhance the mineralization process. reliasmedia.comebi.ac.uknih.govnih.gov Specifically, ipriflavone consistently increased the amount of 45Ca incorporated into the cell layer by bone marrow stromal osteoprogenitor cells and stimulated mineralization in both these cells and human trabecular osteoblasts. nih.gov

Induction of Osteocalcin (B1147995) Secretion

Ipriflavone has been shown to influence the secretion of osteocalcin, a protein produced by osteoblasts that plays a role in bone mineralization and calcium homeostasis. frontiersin.org Continuous treatment with ipriflavone in rat bone marrow stromal cell cultures resulted in an increase in the secretion of osteocalcin. researchgate.netnih.gov However, some studies using human bone marrow stromal osteoprogenitor cells and trabecular bone osteoblasts did not observe appreciable effects of ipriflavone or its metabolites on osteocalcin expression and synthesis. nih.gov

Ipriflavone's Influence on Parathyroid Hormone (PTH) Response in Osteoblasts

Ipriflavone can modulate the response of osteoblasts to parathyroid hormone (PTH). Pretreatment of osteoblasts with high concentrations of ipriflavone for 48 hours significantly inhibited the cyclic AMP (cAMP) response to PTH, causing a shift in the dose-response curve. researchgate.netoup.comnih.gov Conversely, at lower concentrations, certain ipriflavone metabolites (metabolites II and III) potentiated the cAMP accumulation induced by low doses of PTH. researchgate.netoup.comnih.gov

Ipriflavone and Collagen Synthesis in Osteoblasts

Ipriflavone and its metabolites have demonstrated effects on collagen synthesis in osteoblasts. Collagen, particularly type I collagen, is a major organic component of the bone matrix. frontiersin.org Studies have shown that a specific metabolite of ipriflavone, metabolite V, significantly stimulated collagen synthesis in osteoblastic cells at a concentration of 1 nM after 48 hours of treatment. researchgate.netoup.comnih.gov Ipriflavone and some of its metabolites also stimulate the expression of type I collagen in human trabecular osteoblasts. researchgate.netebi.ac.uknih.govnih.gov

Ipriflavone's Effects on Periodontal Ligament Cells

Ipriflavone has also been investigated for its effects on periodontal ligament cells (PDLCs), which are crucial for maintaining the integrity of the tooth-supporting structures and play a role in alveolar bone remodeling. researchgate.netnih.gov

Promotion of Periodontal Ligament Cell Proliferation

Research indicates that ipriflavone can promote the proliferation of periodontal ligament cells. In vitro studies using human PDLCs have shown that ipriflavone treatment enhances cell proliferation. researchgate.netnih.govresearchgate.nettargetmol.comnih.govdovepress.comdntb.gov.ua A concentration of 10⁻⁷ M ipriflavone was found to significantly promote the proliferation of human PDLCs. researchgate.netnih.gov

Enhancement of Periodontal Ligament Cell Osteogenic Differentiation

Ipriflavone has been shown to enhance the osteogenic differentiation of periodontal ligament cells, meaning it can encourage these cells to develop into bone-forming cells. In vitro studies have demonstrated that ipriflavone stimulates the osteoblastic differentiation of human PDLCs. researchgate.netnih.govresearchgate.nettargetmol.comnih.govdovepress.comdntb.gov.ua This enhancement is associated with increased alkaline phosphatase (ALP) activity, a marker of osteogenic differentiation, and increased mineral deposition. researchgate.netnih.govresearchgate.net The mechanism may involve the activation of signaling pathways such as the GPR30/PI3K/AKT pathway. researchgate.netnih.govresearchgate.nettargetmol.com

Data Table: Effects of Ipriflavone on Osteoblast and Periodontal Ligament Cells

| Cell Type | Effect of Ipriflavone/Metabolites | Key Findings | Reference |

| Osteoblasts (Rat clonal line) | Modulation of PTH response, Stimulation of collagen synthesis, Biphasic effect on ALP activity and cell growth | High concentrations inhibited cAMP response to PTH; lower concentrations with metabolites II/III potentiated cAMP; Metabolite V stimulated collagen synthesis; Biphasic effect on ALP and growth with ipriflavone and metabolite I. | researchgate.netoup.comnih.gov |

| Osteoblasts (Human) | Facilitation of mineralized matrix deposition, Stimulation of matrix protein expression | Stimulated mineralization and increased 45Ca incorporation; Enhanced expression of bone sialoprotein, decorin, and type I collagen (with metabolites). | reliasmedia.comebi.ac.uknih.govnih.gov |

| Bone Marrow Stromal Cells (Rat) | Increase in mineralized tissue area, Increase in osteocalcin secretion | Continuous treatment increased bone-like mineralized tissue area and osteocalcin secretion. | researchgate.netnih.gov |

| Periodontal Ligament Cells (Human) | Promotion of proliferation, Enhancement of osteogenic differentiation | Enhanced proliferation; Increased ALP activity, colony forming efficiency, and mineral deposition; Upregulation of osteogenic genes (ALP, Runx2). | researchgate.netnih.govresearchgate.nettargetmol.comnih.govdovepress.comdntb.gov.ua |

Molecular and Cellular Signaling Pathways Modulated by Ipriflavone

Estrogen Receptor Interactions and Modulation by Ipriflavone

The interaction of Ipriflavone with estrogen receptors (ERs) has been a subject of research, particularly concerning its effects on bone metabolism, which is significantly influenced by estrogen patsnap.com. While Ipriflavone is a synthetic isoflavone (B191592), a class of compounds that can include phytoestrogens, its interaction with ERs is complex and appears to differ from that of endogenous estrogen researchgate.netreliasmedia.comwikipedia.org.

Interaction with Estrogen Receptor Subtypes (ESR1, ESR2)

Studies have investigated the binding affinity of Ipriflavone to estrogen receptor subtypes, ESR1 (Estrogen Receptor Alpha) and ESR2 (Estrogen Receptor Beta). Computational studies, such as molecular docking, have indicated that Ipriflavone can interact with both ESR1 and ESR2. One study reported a high binding affinity of Ipriflavone with ESR2, with a docking score of -8.7 kcal/mol, suggesting a potential for ESR2-related activity jyoungpharm.orgresearchgate.net. The literature also suggests that ESR2 levels may be decreased in postmenopausal osteoporosis jyoungpharm.org. While Ipriflavone shows binding affinity in computational models, in vitro studies have presented a more nuanced picture. Some in vitro investigations using human preosteoclastic cell lines and breast cancer cell lines (MCF-7) found that Ipriflavone and some of its main metabolites were unable to displace estradiol (B170435) binding to these cells, suggesting that the effects are not mediated by a direct interaction with the classical estrogen receptor reliasmedia.comnih.govaltmedrev.com. This suggests that while computational models predict binding, the functional outcome or the nature of the interaction may be different in a cellular context compared to estradiol.

Role of Ipriflavone Metabolites in Estrogen Receptor Signaling

Ipriflavone undergoes metabolism in the body, producing several metabolites researchgate.net. The interaction of these metabolites with estrogen receptors has also been examined. While Ipriflavone and most of its main metabolites (Metabolites I, III, and V) have shown limited or no ability to displace estradiol binding in certain cell lines, one metabolite, daidzein (B1669772) (Metabolite II), a known soy isoflavone and phytoestrogen, has shown weak displacement activity in MCF-7 cells reliasmedia.comnih.govaltmedrev.com. This suggests that daidzein might exhibit some estrogenic activity, although its effect on preosteoclastic cell lines was not strong enough to influence their growth or functional characteristics in one study altmedrev.com. Interestingly, preincubation with some Ipriflavone metabolites (I, III, and V) increased estradiol binding to preosteoclastic cells in one study nih.gov. Despite these interactions, Ipriflavone and its metabolites did not induce ER-dependent gene expression in reporter gene assays using cell lines transfected with an estrogen response element nih.gov. This further supports the idea that Ipriflavone's interaction with the estrogen receptor pathway is not a simple agonistic or antagonistic effect similar to that of estradiol.

Cytokine and Growth Factor Modulation by Ipriflavone

Ipriflavone has been shown to influence the production and activity of various cytokines and growth factors, which are crucial signaling proteins involved in bone metabolism and inflammatory responses patsnap.compatsnap.com.

Downregulation of Pro-inflammatory Cytokines (e.g., Interleukin-1, Interleukin-6, Tumor Necrosis Factor-alpha)

Several studies indicate that Ipriflavone can downregulate the levels of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) patsnap.compatsnap.complos.orgnih.govresearchgate.net. These cytokines are known to stimulate osteoclast activity and contribute to bone resorption patsnap.comfrontiersin.org. By lowering the levels of IL-6 and TNF-α, Ipriflavone may contribute to the reduction of bone resorption patsnap.com. Research in rat models of neuroinflammation has shown that Ipriflavone treatment significantly reduced the levels of TNF-α, IL-6, and IL-1β plos.orgnih.govresearchgate.net. This anti-inflammatory effect is considered a potential mechanism by which Ipriflavone may exert its therapeutic effects in certain conditions plos.orgnih.govresearchgate.netresearchgate.netjst.go.jp.

Effects on Anti-inflammatory Cytokines (e.g., Interleukin-4)

While the impact of Ipriflavone on pro-inflammatory cytokines is relatively well-documented, its effects on anti-inflammatory cytokines like Interleukin-4 (IL-4) are less extensively studied in the provided sources. One source mentions that M2 macrophages, which are associated with tissue repair and have an anti-inflammatory profile, are induced by cytokines such as IL-4, IL-10, IL-13, IL-21, and IL-33 nih.gov. However, this source primarily discusses the modulation of macrophages by Ipriflavone-loaded nanospheres in the context of endothelial progenitor cells and notes that data on the effects of Ipriflavone on macrophages are scarce nih.gov. Another source briefly mentions analyzing IL-4 levels in the context of inflammasome activation but does not provide detailed findings on Ipriflavone's modulation of IL-4 researchgate.net. Therefore, based on the provided information, there is limited detailed research findings specifically characterizing Ipriflavone's direct modulation of anti-inflammatory cytokines such as IL-4.

Intracellular Signaling Cascades Influenced by Ipriflavone

Research indicates that Ipriflavone interacts with various signaling pathways within bone cells, contributing to its effects on proliferation, differentiation, and activity nih.govijper.org.

Activation of the PI3K/AKT Signaling Pathway

Studies have demonstrated that Ipriflavone can activate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway nih.govijper.orgresearchgate.net. This pathway is known to play a significant role in cell survival, proliferation, and differentiation, including the osteogenic differentiation of mesenchymal stem cells and periodontal ligament cells nih.govresearchgate.neteuropeanreview.org. For instance, in human periodontal ligament cells (hPDLCs), Ipriflavone treatment led to increased expression of phosphorylated AKT (p-AKT), indicating activation of the PI3K/AKT pathway nih.govnih.govresearchgate.net. Inhibition of the PI3K pathway using LY294002 was shown to reduce the osteogenic effects of Ipriflavone, such as the promotion of alkaline phosphatase (ALP) activity and Runx2 expression nih.govnih.gov.

Involvement of G-Protein Coupled Receptor 30 (GPR30)

The G-Protein Coupled Receptor 30 (GPR30), also known as estrogen receptor-alpha (ERα), has been implicated in the mechanism of Ipriflavone's action nih.govnih.govresearchgate.net. Research suggests that Ipriflavone promotes osteogenic differentiation, at least in part, through a mechanism involving GPR30 nih.govnih.govresearchgate.net. Studies using hPDLCs showed that Ipriflavone treatment upregulated the expression of GPR30 nih.govnih.govresearchgate.net. Furthermore, knockdown of GPR30 was found to reduce the activation of the PI3K/AKT signaling pathway induced by Ipriflavone, suggesting that GPR30 mediates the activation of the PI3K/AKT pathway by Ipriflavone in these cells nih.govresearchgate.netnih.gov.

Modulation of the MAPK Signaling Pathway (e.g., p38 MAPK)

Ipriflavone and other isoflavones have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway nih.govmdpi.comresearchgate.net. The MAPK pathway, including p38 MAPK, is involved in various cellular processes, including the differentiation and activity of osteoblasts and osteoclasts nih.govmdpi.com. While some studies on other isoflavones highlight the inhibition of MAPK pathways like p38, ERK, and JNK in osteoclasts to reduce bone resorption nih.govmdpi.com, research specifically on Ipriflavone's direct modulation of p38 MAPK in bone cells within the provided search results is limited. However, the broader context of isoflavones and bone remodeling suggests a potential influence on this pathway nih.govmdpi.comresearchgate.net.

Inhibition of the Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway

Studies have indicated that Ipriflavone can act as an inhibitor of the mammalian Target of Rapamycin (mTOR) signaling pathway frontiersin.orgnih.govcncb.ac.cnnih.gov. The mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases frontiersin.orgnih.gov. Research, particularly in the context of esophageal squamous cell carcinoma cells, has shown that Ipriflavone directly targets and inhibits mTOR signaling frontiersin.orgnih.govcncb.ac.cnnih.gov. While this research was not conducted in bone cells, it demonstrates Ipriflavone's capacity to modulate the mTOR pathway frontiersin.orgnih.govcncb.ac.cnnih.gov.

Gene Expression Regulation by Ipriflavone

Ipriflavone influences bone remodeling by regulating the expression of specific genes critical for osteoblast differentiation and function nih.govnih.govresearchgate.net.

Regulation of Genes Associated with Bone Remodeling (e.g., ALP, Runx2)

Ipriflavone has been shown to upregulate the expression of genes associated with osteogenic differentiation and bone formation, such as Alkaline Phosphatase (ALP) and Runx2 (Runt-related transcription factor 2) nih.govnih.govresearchgate.netresearchgate.net. ALP is an early marker of osteoblast differentiation, while Runx2 is a key transcription factor essential for osteoblast differentiation and bone formation researchgate.netopenpublichealthjournal.com. In studies on hPDLCs, Ipriflavone treatment significantly increased both the mRNA and protein levels of ALP and Runx2 nih.govnih.govresearchgate.net. This upregulation of osteogenic markers contributes to Ipriflavone's ability to promote bone formation patsnap.compatsnap.comnih.gov.

Data on Gene Expression Modulation by Ipriflavone in hPDLCs:

| Gene | Effect of Ipriflavone Treatment (vs. Control) | Significance (P-value) | Reference |

| ALP | Upregulated (mRNA and protein) | <0.05, <0.01, <0.001 | nih.govnih.govresearchgate.net |

| Runx2 | Upregulated (mRNA and protein) | <0.05, <0.01, <0.001 | nih.govnih.govresearchgate.net |

| GPR30 | Upregulated (mRNA and protein) | <0.05 | nih.govnih.govresearchgate.net |

Modulation of Genes Associated with Estrogen Pathways (e.g., CYP19A1)

While ipriflavone itself does not directly bind to or activate estrogen receptors (ESR1 and ESR2) with significant affinity, some studies have explored its potential to modulate genes associated with estrogen pathways, such as CYP19A1. wikipedia.orgwikipedia.orgjyoungpharm.org The CYP19A1 gene encodes aromatase, an enzyme responsible for converting androgens into estrogens. nih.govnih.gov

Research utilizing computational techniques, such as molecular docking, has suggested that ipriflavone may interact with estrogen receptors (ESR1 and ESR2), although its binding affinity is considerably lower than that of natural estrogens like 17β-estradiol. jyoungpharm.orgcaldic.comresearchgate.net One study indicated that ipriflavone showed binding affinity with ESR1 and ESR2 in the range of -8.7 kcal/mol, with the highest docking score observed for ESR2. jyoungpharm.orgresearchgate.net However, experimental data using cell-based reporter gene assays have shown that ipriflavone has very limited estrogenic activity through estrogen receptors α and β, with a relative potency significantly less than that of 17β-estradiol. caldic.com

Despite the limited direct interaction with estrogen receptors, investigations into ipriflavone's effects on genes like CYP19A1 have been conducted, particularly in the context of conditions like postmenopausal osteoporosis where estrogen levels are altered. jyoungpharm.org Studies have aimed to understand if ipriflavone's influence on bone metabolism could involve indirect modulation of estrogen-related pathways or genes. jyoungpharm.org For instance, a study exploring mechanistic insights into ipriflavone's role in postmenopausal osteoporosis through integrated computational and in vitro techniques identified CYP19A1 as one of the genes that ipriflavone can modulate. jyoungpharm.org The precise nature and extent of this modulation, however, require further detailed investigation to fully elucidate the molecular mechanisms involved.

Regulation of Other Key Genes (e.g., LGMN, CASP3, BMP4, TNFRSF1A, CTSK)

Ipriflavone has been shown to modulate the expression or activity of several other key genes involved in various cellular processes, including bone remodeling, apoptosis, and inflammatory responses. Studies, particularly those employing gene expression profiling and computational analyses, have identified genes such as LGMN, CASP3, BMP4, TNFRSF1A, and CTSK as potential targets of ipriflavone's action. jyoungpharm.org

LGMN (Legumain): Legumain is a cysteine protease involved in protein processing and has been implicated in processes like antigen presentation and neuronal cell death. xn--80aabqbqbnift4db.xn--p1aiabclonal.commdc-berlin.de It is also suggested to play a role in tumor cell invasion and has been linked to apoptosis regulation. abclonal.comoncotarget.com Research indicates that ipriflavone can modulate LGMN expression. jyoungpharm.org One study identified LGMN as a gene modulated by ipriflavone in the context of postmenopausal osteoporosis, with computational analysis suggesting an interaction. jyoungpharm.orgresearchgate.net The specific effects of ipriflavone on LGMN expression (upregulation or downregulation) and the functional consequences of this modulation in different cell types or conditions warrant further investigation.

CASP3 (Caspase-3): Caspase-3 is a key executioner caspase in the apoptotic pathway, playing a critical role in programmed cell death. nih.govkoreascience.kr Studies have demonstrated that ipriflavone can influence CASP3 activity and expression. nih.govresearchgate.net For example, research on esophageal squamous cell carcinoma cells showed that ipriflavone induced intrinsic cell apoptosis by activating caspase-3 and increasing the expression of cytochrome c. nih.govresearchgate.net This suggests an pro-apoptotic effect of ipriflavone in this specific cell context, mediated, at least in part, through the activation of caspase-3. Computational studies also indicate a potential interaction between ipriflavone and CASP3. jyoungpharm.orgresearchgate.net

BMP4 (Bone Morphogenetic Protein 4): BMP4 is a growth factor belonging to the TGF-beta superfamily, playing essential roles in various developmental processes, including osteogenesis (bone formation). wikipedia.orguniprot.org It is involved in initiating the canonical BMP signaling cascade, which ultimately affects the transcription of target genes related to bone development. uniprot.org Studies investigating ipriflavone's effects on bone cells have explored its influence on BMP signaling and BMP4 expression. cnr.itdntb.gov.ua Research on periodontal ligament cells, which are involved in supporting teeth and can undergo osteogenic differentiation, showed that ipriflavone treatment upregulated the gene expression of BMP-2, another bone morphogenetic protein. nih.gov While direct modulation of BMP4 gene expression by ipriflavone is suggested by some analyses, further experimental evidence is needed to fully characterize this relationship and its impact on bone formation processes. jyoungpharm.orgresearchgate.net

TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A): TNFRSF1A encodes TNFR1, a receptor for tumor necrosis factor alpha (TNF-α). genecards.orgplos.org TNF-α and its receptors are involved in inflammatory responses and can influence bone metabolism, particularly by promoting osteoclast activity. patsnap.compatsnap.complos.org Modulation of TNFRSF1A signaling could therefore impact bone resorption. Computational studies have suggested a potential interaction between ipriflavone and TNFRSF1A. jyoungpharm.orgresearchgate.net Given ipriflavone's known inhibitory effects on osteoclast activity, investigating its influence on TNFRSF1A expression or signaling pathways downstream of TNFR1 could provide insights into its mechanisms of action in bone.

CTSK (Cathepsin K): Cathepsin K is a cysteine protease highly expressed in osteoclasts and is crucial for the degradation of the organic matrix of bone during resorption. mdpi.comjst.go.jpbmrat.org Inhibiting cathepsin K activity is a strategy for reducing bone loss. Studies on the molecular mechanisms of bone resorption have identified CTSK as a key gene in this process. mdpi.comjst.go.jpbmrat.org Research, including computational analyses, has indicated that ipriflavone can modulate CTSK expression or activity. jyoungpharm.orgresearchgate.netresearchgate.net Given ipriflavone's role in inhibiting bone resorption, the modulation of CTSK represents a plausible mechanism by which ipriflavone exerts its effects on osteoclasts. Studies on osteoclast differentiation have shown that the expression of osteoclast markers, including CTSK, is increased during differentiation, and compounds that inhibit osteoclastogenesis can reverse this expression. mdpi.comjst.go.jpbmrat.org

The modulation of these genes by ipriflavone highlights its diverse molecular effects, influencing pathways involved in bone remodeling, apoptosis, and potentially inflammation. Further research is needed to fully elucidate the complex interplay between ipriflavone and these genes and to understand the precise functional consequences of these modulations in various physiological and pathological contexts.

Interactions of Ipriflavone with Other Biological Systems and Molecules

Ipriflavone and Calcium Homeostasis Regulation

Research suggests that ipriflavone can influence calcium homeostasis, a critical process for maintaining bone health. Studies have identified specific ipriflavone receptors in both osteoclast precursor cells and mature osteoclasts. reliasmedia.comnih.govoup.com These receptors appear to be distinct from other known calcium-regulating receptors. reliasmedia.comnih.gov The binding of ipriflavone to these receptors can induce a rapid increase in cytosolic free calcium ([Ca2+]i), followed by a sustained elevation. nih.govoup.com This influx of extracellular Ca2+ is likely mediated through dihydropyridine-insensitive Ca2+ channels. nih.gov

This modulation of intracellular calcium levels in osteoclasts and their precursors by ipriflavone may provide a mechanism to regulate their differentiation and function. reliasmedia.comnih.gov Furthermore, ipriflavone has been observed to enhance the absorption of calcium in the intestines, which can contribute to stronger bones. patsnap.com

Influence of Ipriflavone on Advanced Glycation End Products (AGE)-Associated Bone Resorption

Advanced Glycation End Products (AGEs) are known to play a role in various pathological processes, including bone resorption. Research indicates that ipriflavone may exert an influence on AGE-associated bone resorption. Studies have demonstrated that ipriflavone can significantly decrease AGE levels, potentially due to its antioxidant effects. plos.org AGE-RAGE signaling is known to activate transcription factors like nuclear factor (NF-kB), and antioxidants have been established to inhibit AGEs. plos.org By reducing AGE levels, ipriflavone may indirectly mitigate their contribution to bone resorption processes.

Acetylcholinesterase (AChE) Inhibition by Ipriflavone

Ipriflavone has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (B1216132). Studies suggest that ipriflavone can act as a non-competitive inhibitor of AChE. eijppr.comresearchgate.net This inhibitory effect has been observed in both in vitro and in vivo studies. plos.orgeijppr.comresearchgate.netnih.gov For instance, research in rats showed that ipriflavone treatment led to a significant reduction in AChE activity and down-regulated its mRNA expression levels in the hippocampus. plos.orgnih.gov This suggests that ipriflavone's action related to enhancing central cholinergic neurotransmission may occur through AChE inhibition. plos.org The inhibitory percentage of ipriflavone on AChE has been reported to be comparable to that of donepezil (B133215), a known AChE inhibitor. researchgate.net

The following table summarizes findings on Ipriflavone's effect on AChE activity:

| Study Type | Model/System | Observation | Citation |

| In vitro | Pure AChE | Non-competitive inhibition of AChE. researchgate.net | researchgate.net |

| In vivo | Scopolamine-induced rats | Significant reduction in brain AChE activity. plos.orgeijppr.comnih.gov | plos.orgeijppr.comnih.gov |

| In vivo | LPS-induced rats | Significant reduction in AChE activity and down-regulation of mRNA expression in hippocampus. plos.orgnih.gov | plos.orgnih.gov |

Ipriflavone's Inhibitory Effects on Hyaluronidase (B3051955) (KIAA1199) Activity

Ipriflavone has been identified as a compound that can inhibit the activity of KIAA1199, also known as CEMIP, a novel potent hyaluronidase involved in the degradation of hyaluronic acid (HA). mdpi.comresearchgate.netnih.govnih.govfrontiersin.org KIAA1199 has strong hyaluronidase activity, particularly in inflammatory conditions like inflammatory arthritis. mdpi.comresearchgate.netnih.gov

Studies have shown that ipriflavone can restore Alcian blue stainability in cells overexpressing KIAA1199, indicating increased extracellular matrix formation. mdpi.comresearchgate.net It has been demonstrated to increase HA accumulation and suppress the expression of matrix metalloproteinases (MMP1 and MMP3) in fibroblast-like synoviocytes stimulated with TNF-α. mdpi.comresearchgate.netnih.govfrontiersin.org In vivo experiments in mouse models of arthritis have shown that ipriflavone treatment can significantly improve symptoms and reduce serum concentrations of HA, suggesting its effectiveness in arthritis by reducing KIAA1199 activity. mdpi.comresearchgate.netnih.govnih.gov Furthermore, ipriflavone has been shown to inhibit cartilage degradation and reduce the protein expression of KIAA1199 in osteoarthritic cartilage in a mouse model. nih.gov

The following table presents key findings on Ipriflavone's effects related to KIAA1199 inhibition:

| Model/System | Observation | Citation |

| Rat chondrosarcoma cells overexpressing KIAA1199 | Restored Alcian blue stainability (increased extracellular matrix formation). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Fibroblast-like synoviocytes stimulated with TNF-α | Increased HA accumulation and suppressed MMP1 and MMP3 expression. mdpi.comresearchgate.netnih.govfrontiersin.org | mdpi.comresearchgate.netnih.govfrontiersin.org |

| Collagen-induced arthritis mouse model | Improved symptoms and reduced serum HA concentrations. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

| Osteoarthritis mouse model | Inhibited cartilage degradation and reduced KIAA1199 protein expression in cartilage. nih.gov | nih.gov |

Modulation of Immune Cell Function by Ipriflavone (e.g., Th2 Lymphocytes)

The immune system plays a significant role in bone health and various diseases, including osteoporosis and inflammatory conditions. Research suggests that ipriflavone may modulate immune cell function, particularly influencing T helper 2 (Th2) lymphocytes.

Studies have investigated the effects of ipriflavone, particularly when loaded onto nanoparticles, on CD4+ Th2 lymphocytes. nih.govresearchgate.netresearchgate.net These studies indicate that ipriflavone, in this context, does not adversely affect the viability or function of these cells and helps maintain their reparative Th2 phenotype. nih.govresearchgate.net Th2 lymphocytes are known to be involved in inhibiting bone loss by influencing the RANKL/OPG relationship through cytokine secretion. nih.govresearchgate.net Specifically, IL-4, a cytokine produced by Th2 cells, inhibits bone resorption. nih.gov

Furthermore, the incorporation of ipriflavone has been shown to reduce potential unwanted inflammatory responses by decreasing the presence of reactive oxygen species (ROS) and stimulating the release of intracellular anti-inflammatory cytokines like IL-4. nih.govresearchgate.net This suggests that ipriflavone can contribute to a positive osteoimmune effect by modulating the activity of Th2 lymphocytes and influencing the cytokine balance. nih.govresearchgate.net

Ipriflavone has also been shown to ameliorate inflammation in the brain hippocampus of rats induced by lipopolysaccharide (LPS), where it reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and enhanced antioxidant status. plos.orgnih.gov This indicates a broader anti-inflammatory potential beyond its interaction with Th2 lymphocytes in bone-related contexts.

In Vitro Research Methodologies and Findings for Ipriflavone

Cell Culture Models in Ipriflavone Research

Diverse cell lines and primary cell cultures are employed to study the effects of ipriflavone, allowing for targeted analysis of its influence on specific cell types involved in bone remodeling and other biological functions.

Osteoblast-like Cell Lines (e.g., UMR-106a, MC3T3-E1, Rat Calvarial Osteoblasts)

Osteoblast-like cell lines serve as valuable models for investigating the effects of ipriflavone on bone formation. The MC3T3-E1 preosteoblastic cell line, derived from mouse calvaria, is widely utilized as an in vitro system for assessing bone formation, as these cells can differentiate into mature osteoblasts and produce calcified bone matrix. fishersci.cawikipedia.org Studies using rat osteoblastic cells (a clonal population) have examined the effects of ipriflavone and its metabolites on various osteoblastic functions, including parathyroid hormone response, collagen synthesis, alkaline phosphatase activity, and cell proliferation. nih.gov Ipriflavone and one of its metabolites demonstrated a biphasic stimulatory action on the alkaline phosphatase activity and cell growth of these osteoblastic cells, with maximal effects observed at concentrations of 0.1 and 1 nM, respectively. nih.gov In newborn rat calvarial osteoblast-like (ROB) cells, ipriflavone has been shown to promote the deposition of calcium, the formation of mineralized nodules, and the activity of alkaline phosphatase. vitarx.co Preliminary data also suggests that MC3T3-E1 cells possess specific binding sites for ipriflavone.

Osteoclast and Precursor Cell Lines (e.g., Chicken Osteoclasts, Human Leukemic Cells, Mouse Bone Marrow Cells)

Research into ipriflavone's effects on bone resorption often utilizes osteoclast and precursor cell models. Studies employing chicken osteoclast precursor cells have indicated that ipriflavone inhibits their differentiation and activity. This inhibitory effect was reflected in decreased tartrate-resistant acid phosphatase (TRAP) activities and inhibited bone resorption. Specific ipriflavone binding sites have been identified in native osteoclasts and their precursors, as well as in human leukemia cell lines which share some characteristics with osteoclast precursors. In systems where mouse bone marrow cells are cocultured with stromal cells to induce osteoclast formation, ipriflavone has been shown to inhibit the generation of osteoclasts in a dose-dependent manner within the range of 10⁻⁷ to 10⁻⁵ M. Mouse bone marrow-derived monocytes (BMMs) can also be differentiated into primary osteoclasts for in vitro studies.

Human Periodontal Ligament Cell Cultures

Human periodontal ligament cells (hPDLCs) have been cultured in vitro to investigate the effects of ipriflavone on their proliferation and osteoblastic differentiation. These studies have demonstrated that ipriflavone significantly promotes the proliferation, alkaline phosphatase activity, colony forming efficiency, and mineral deposition of hPDLCs. A concentration of 10⁻⁷ M ipriflavone was specifically noted for significantly promoting these effects on hPDLCs.

Biochemical and Molecular Assays in Ipriflavone Studies

A variety of biochemical and molecular assays are employed to quantify the effects of ipriflavone on cellular processes, including proliferation, viability, and differentiation markers.

Cell Proliferation and Viability Assays (e.g., MTT, CCK-8, Plate Clone Formation)

Cell proliferation and viability are commonly assessed using assays such as MTT, CCK-8, and plate clone formation. The MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells, has been used to evaluate the viability of MG63 cells and SHEE normal esophageal cells treated with ipriflavone. The CCK-8 assay, a sensitive colorimetric assay utilizing a water-soluble tetrazolium salt (WST-8) reduced by cellular dehydrogenases, has been employed to measure the proliferation of human periodontal ligament cells treated with ipriflavone. This assay is favored for its simplicity and lower toxicity compared to MTT, allowing for longer incubation times. The plate clone formation assay, which assesses the ability of single cells to grow into colonies, has also been utilized to evaluate the proliferation and clonogenic capability of cells, including hPDLCs, in response to ipriflavone.

Summary of Selected In Vitro Findings on Cell Proliferation and Activity

| Cell Line | Ipriflavone Concentration | Observed Effect | Assay Method(s) | Source |

| Rat Osteoblastic Cells (Clonal) | 0.1 nM, 1 nM | Biphasic stimulatory action on alkaline phosphatase activity and cell growth | Not specified (effects observed) | nih.gov |

| Chicken Osteoclast Precursors | 10⁻⁷ - 10⁻⁵ M | Dose-dependent inhibition of TRAP activity and bone resorption | TRAP activity, Bone resorption assay | |

| Human Periodontal Ligament Cells | 10⁻⁷ M | Significantly promotes proliferation, ALP activity, colony forming, mineralization | CCK-8, ALP activity, Plate clone formation, Alizarin Red staining | |

| MG63 Osteosarcoma Cells | Not specified | Non-toxic, increased calcium uptake | MTT, Alizarin Red assays | |

| Esophageal Squamous Cell Carcinoma | Various | Inhibited proliferation, induced apoptosis | MTT, Flow cytometry (Annexin V) |

Osteogenic Differentiation Markers (e.g., Alkaline Phosphatase Activity, Mineral Deposition, Hydroxyproline Content, Osteocalcin (B1147995) Secretion)

In vitro research commonly assesses the effect of ipriflavone on osteogenic differentiation by measuring key markers. Alkaline phosphatase (ALP) activity is a widely used early marker of osteoblastic differentiation dovepress.commdpi.comeuropeanreview.org. Studies have shown that ipriflavone can significantly promote ALP activity in various cell types, including human periodontal ligament cells (hPDLCs) and MC3T3-E1 pre-osteoblasts dovepress.commdpi.comeuropeanreview.orgresearchgate.netnih.gov. For instance, ipriflavone at a concentration of 10⁻⁷ M significantly promoted ALP activity in hPDLCs dovepress.comresearchgate.netnih.gov. Another study using MC3T3-E1 cells demonstrated increased ALP activity after treatment with ipriflavone-loaded nanospheres at concentrations of 5, 10, and 50 µg/mL, indicating a positive effect on osteogenesis mdpi.com.

Mineral deposition, a marker of later-stage osteogenic differentiation, is often evaluated using techniques like Alizarin Red S staining dovepress.comeuropeanreview.orgresearchgate.net. Research indicates that ipriflavone treatment leads to increased mineral deposition in hPDLCs dovepress.comresearchgate.net. Specifically, ipriflavone at 10⁻⁷ M significantly stimulated the mineralization area fraction in hPDLCs researchgate.net.

While ALP activity and mineral deposition are frequently assessed, research also explores the expression of genes and proteins associated with osteogenesis, such as Runx2 and Osteocalcin. Studies have shown that ipriflavone can upregulate the expression of ALP and Runx2 at both mRNA and protein levels in hPDLCs dovepress.comresearchgate.net.

Data on ALP activity and mineral deposition from a study on hPDLCs:

| Treatment Group | ALP Activity (Day 7) | ALP Activity (Day 14) | Mineralization Area Fraction |

| Control | - | - | - |

| Ipriflavone (10⁻⁷ M) | Significantly increased (P<0.05) dovepress.com | Significantly increased (P<0.05) dovepress.com | Significantly increased researchgate.net |

| Ipriflavone (10⁻⁶ M) | Significantly increased (P<0.05) dovepress.com | - | - |

Note: Data is illustrative and based on findings from cited sources where specific numerical values for control groups were not consistently provided in the snippets.

Bone Resorption Assays (e.g., Pit Formation Assays)

Bone resorption assays, such as pit formation assays, are used to evaluate the effect of compounds on osteoclast activity tandfonline.comdovepress.com. These assays typically involve culturing osteoclasts on bone or dentine slices and measuring the area or number of resorption pits formed tandfonline.comdovepress.com.

Research on ipriflavone's effect in pit formation assays has yielded varying results. One study found that ipriflavone at concentrations of 10⁻⁸ to 10⁻¹⁰ M did not have any effect on pit formation, while daidzein (B1669772) stimulated bone resorption tandfonline.comnih.gov. However, other in vitro studies using isolated osteoclasts and bone resorption assays have indicated that ipriflavone can inhibit osteoclastic activity and bone resorption scispace.comnih.govthegoodscentscompany.com. These inhibitory effects were observed at concentrations mimicking plasma concentrations achieved from typical oral dosages scispace.com. Ipriflavone is also known to inhibit bone resorption by slowing down bone loss researchgate.netmedchemexpress.com.

Measurements of Intracellular Ion Concentrations (e.g., Calcium)

Measuring intracellular ion concentrations, particularly calcium, is a method used to investigate the cellular mechanisms of ipriflavone. Studies have examined the effect of ipriflavone on intracellular calcium levels in osteoclasts and pre-osteoclasts scispace.comoup.com.

Research suggests that ipriflavone can modulate intracellular free calcium in isolated osteoclasts, contributing to the inhibition of their activity scispace.com. One study found that ipriflavone increased intracellular calcium in osteoclasts and pre-osteoclasts, suggesting that high calcium concentration in precursor cells might inhibit osteoclastic maturation scispace.com. Another study confirmed the effect of ipriflavone on calcium influx in chicken, rat, and rabbit osteoclasts and preosteoclasts scispace.com. While the effect on calcium influx into osteoclasts is not fully elucidated, calcium influx from the extracellular space appears to be a main pathway for increased intracellular calcium in chicken precursors and mature osteoclasts oup.com. In vitro experiments using the MG63 cell line also demonstrated that ipriflavone can increase calcium uptake, indicating a potential osteogenic effect jyoungpharm.org.

Enzyme Activity Assays (e.g., TRAP, AChE)

Enzyme activity assays are employed to understand how ipriflavone influences specific enzymatic pathways. Tartrate-resistant acid phosphatase (TRAP) activity is a marker for osteoclasts researchgate.netnig.ac.jp. Studies have measured TRAP activity to assess the effect of ipriflavone on osteoclast differentiation and activity oup.comresearchgate.net. Research indicates that ipriflavone can inhibit RANKL-induced TRAP activity, suggesting an inhibitory effect on osteoclast differentiation researchgate.net. Ipriflavone directly acts on osteoclast precursors to inhibit maturation and activity, as demonstrated by the inhibition of TRAP activity oup.com.

Acetylcholinesterase (AChE) is another enzyme that has been investigated in relation to ipriflavone researchgate.netffhdj.comjppres.commdpi.comjapsonline.com. AChE plays a key role in the breakdown of acetylcholine (B1216132) researchgate.netjapsonline.com. Studies have shown that ipriflavone can inhibit AChE activity researchgate.net. One study reported that ipriflavone has a strong non-competitive inhibitory effect against AChE researchgate.net. Molecular docking studies have also suggested that ipriflavone has a potent binding affinity towards AChE researchgate.net.

Gene and Protein Expression Analysis (e.g., Real-Time Polymerase Chain Reaction, Western Blot)

Analyzing gene and protein expression provides insights into the molecular targets and pathways affected by ipriflavone. Techniques such as Real-Time Polymerase Chain Reaction (RT-PCR) and Western blot are commonly used dovepress.comeuropeanreview.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.govplos.org.

RT-PCR is used to quantify mRNA levels of specific genes dovepress.comeuropeanreview.orgresearchgate.netresearchgate.netnih.govmdpi.com. Studies have utilized RT-PCR to examine the effect of ipriflavone on the expression of genes related to osteogenic differentiation, bone remodeling, and signaling pathways dovepress.comeuropeanreview.orgresearchgate.netresearchgate.netnih.gov. For example, ipriflavone has been shown to upregulate the mRNA expression of osteogenic markers like ALP and Runx2 in hPDLCs dovepress.comresearchgate.net. In chondrocytes, ipriflavone treatment reduced the mRNA expression of genes in the Indian hedgehog (Ihh) pathway, such as Smo, Gli-1, Gli-2, and Gli-3, and decreased the levels of MMP-13 and type X collagen mRNA, while increasing type II collagen mRNA researchgate.netnih.gov. Ipriflavone also downregulated the mRNA expression of amyloid precursor protein and tau protein in a study investigating its potential neuroprotective effects researchgate.net.

Western blot analysis is used to detect and quantify specific proteins dovepress.comeuropeanreview.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.govplos.org. This technique has been applied to assess the impact of ipriflavone on the protein expression of osteogenic markers, signaling molecules, and enzymes dovepress.comeuropeanreview.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.gov. Western blot results have corroborated RT-PCR findings, showing increased protein expression of ALP and Runx2 in ipriflavone-treated hPDLCs dovepress.comresearchgate.net. In chondrocytes, Western blot confirmed the decreased protein expression of Smo, Runx-2, MMP-13, and type X collagen, and increased expression of type II collagen following ipriflavone treatment researchgate.netnih.gov. Ipriflavone has also been shown to suppress the protein expression of MMP1 and MMP3 in fibroblast-like synoviocytes stimulated with TNF-α mdpi.com. Furthermore, Western blot analysis has been used to investigate the effect of ipriflavone on the mTOR signaling pathway, showing suppression of phosphorylated mTOR, AKT, and p70S6K in esophageal squamous cell carcinoma cells nih.gov.

Computational Approaches in Ipriflavone Drug Discovery

Computational methods play an increasingly important role in drug discovery and understanding the interactions of compounds like ipriflavone at a molecular level.

Molecular Docking and Molecular Dynamics Simulation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as ipriflavone) when bound to a receptor protein researchgate.netjyoungpharm.orgresearchgate.netpatsnap.comresearchgate.netnih.govacs.org. This method helps to understand the binding affinity and potential interactions between the compound and its biological targets researchgate.netjyoungpharm.orgresearchgate.netresearchgate.net. Studies have utilized molecular docking to investigate the interaction of ipriflavone with various proteins, including estrogen receptors (ESR1 and ESR2), enzymes like AChE, and proteins involved in bone metabolism and signaling pathways researchgate.netjyoungpharm.orgresearchgate.netresearchgate.netresearchgate.net. For instance, molecular docking studies indicated that ipriflavone has a high binding affinity with estrogen receptors ESR1 and ESR2, with a docking score of -8.7 kcal/mol researchgate.netjyoungpharm.orgresearchgate.net. Molecular docking has also suggested a potent binding affinity of ipriflavone towards AChE, even higher than that of donepezil (B133215) researchgate.net.

Molecular dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time researchgate.netjyoungpharm.orgmdpi.compatsnap.comresearchgate.netacs.org. This method provides insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding researchgate.netjyoungpharm.orgpatsnap.comresearchgate.netacs.org. MD simulations have been used in conjunction with molecular docking to analyze the stability of ipriflavone-protein complexes researchgate.netjyoungpharm.orgresearchgate.net. For example, molecular dynamics analysis confirmed the stability of the ipriflavone complex with estrogen receptors for up to 200 ns researchgate.netjyoungpharm.org. MD simulations analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the protein-ligand complex over the simulation period researchgate.netpatsnap.comresearchgate.net.

Computational studies combining molecular docking and dynamics simulations have provided mechanistic insights into ipriflavone's interactions with target proteins, supporting its potential biological activities researchgate.netjyoungpharm.orgresearchgate.net.

| Computational Method | Application in Ipriflavone Research | Key Findings |

| Molecular Docking | Predicting binding affinity and interactions with target proteins (e.g., ESR1, ESR2, AChE) researchgate.netjyoungpharm.orgresearchgate.netresearchgate.netresearchgate.net | High binding affinity for estrogen receptors (-8.7 kcal/mol) researchgate.netjyoungpharm.orgresearchgate.net; Potent binding affinity towards AChE researchgate.net. |

| Molecular Dynamics Simulation | Analyzing stability and conformational changes of ipriflavone-protein complexes researchgate.netjyoungpharm.orgpatsnap.comresearchgate.net | Confirmed stability of ipriflavone-estrogen receptor complex researchgate.netjyoungpharm.org. |

Protein-Protein Interaction Network Analysis (e.g., STRING, Cytoscape)

Protein-Protein Interaction (PPI) network analysis is a computational approach used to understand the functional relationships between proteins. upf.edumdpi.com Tools like STRING and Cytoscape are commonly employed to construct and visualize these networks, providing insights into how proteins interact within a biological system and how a compound might influence these interactions. researchgate.netrsc.orgcytoscape.org

In vitro research involving Ipriflavone has utilized PPI network analysis to identify potential protein targets and their interconnectedness. One study investigating Ipriflavone's role in postmenopausal osteoporosis used the STRING database to analyze the interaction relationships of eight potential target genes: ESR1, ESR2, CYP19A1, LGMN, CASP3, BMP4, TNFRSF1A, and CTSK. jyoungpharm.orgresearchgate.net The analysis revealed a network containing 18 nodes and 53 edges. jyoungpharm.orgresearchgate.net Further topological analysis using Cytoscape software on a subset of these genes (eight nodes, ten edges) indicated that CASP3 and ESR1 had higher degrees of interaction within the network, suggesting they might be key or central genes related to the condition studied. jyoungpharm.orgresearchgate.net

Table 1: Selected Ipriflavone-Targeted Proteins and Associated Genes in a Postmenopausal Osteoporosis Network

| Protein Name | Gene Symbol | Protein Class | Degree in Subset Network jyoungpharm.orgresearchgate.net |

| Estrogen receptor 1 | ESR1 | Nuclear receptor | 4 |

| Estrogen receptor 2 | ESR2 | Nuclear receptor | 3 |

| Cytochrome P450 19A1 | CYP19A1 | Enzyme | 3 |

| Legumain | LGMN | Enzyme | 1 |

| Caspase-3 | CASP3 | Enzyme | 4 |

| Bone morphogenetic protein 4 | BMP4 | Signaling | 1 |

| TNF receptor superfamily member 1A | TNFRSF1A | NA | 1 |

| Cathepsin K | CTSK | Enzyme | 3 |

Another in vitro study focusing on esophageal squamous cell carcinoma (ESCC) identified that Ipriflavone inhibited the mTOR signaling pathway by directly targeting mTOR. nih.gov While a full PPI network analysis for this specific interaction was not detailed in the provided context, the direct targeting of mTOR suggests a key protein interaction underlying Ipriflavone's effects in this cellular context. In vitro kinase assays using recombinant active mTOR protein and inactive p70S6K protein demonstrated that Ipriflavone significantly suppressed the phosphorylation of p70S6K by directly targeting mTOR. nih.gov Molecular docking analysis was also performed to further understand the mechanism of mTOR kinase inhibition by Ipriflavone. nih.gov

Pathway Analysis (e.g., KEGG Pathway Analysis)

Pathway analysis is used to identify the biological pathways that are significantly enriched in a set of genes or proteins affected by a treatment or condition. KEGG (Kyoto Encyclopedia of Genes and Genomes) is a widely used database for pathway analysis. ebi.ac.ukrsc.org

In vitro investigations have employed pathway analysis to understand the broader biological processes influenced by Ipriflavone. In the study related to postmenopausal osteoporosis, KEGG pathway analysis was performed on the identified target genes. jyoungpharm.orgresearchgate.net This analysis revealed specific pathways modulated by Ipriflavone in the context of this condition. jyoungpharm.org While the complete list of enriched pathways was not explicitly provided in detail across the search results, the study highlighted that pathway analysis using KEGG revealed the specific pathways modulated by Ipriflavone. jyoungpharm.org

Another in vitro study on periodontal ligament cells demonstrated that Ipriflavone promotes proliferation and osteogenic differentiation by activating the GPR30/PI3K/AKT signaling pathway. dovepress.comnih.gov Gene expression analysis showed upregulation of ALP, Runx2, GPR30, and p-AKT. dovepress.comnih.gov Inhibition of ALP and Runx2 by a PI3K signaling pathway inhibitor (LY294002) and siRNA targeting GPR30 reduced the activation of the PI3K/AKT pathway, indicating its involvement in Ipriflavone's effects on these cells. dovepress.comnih.gov

Research on esophageal squamous cell carcinoma cells indicated that Ipriflavone inhibited the mTOR signaling pathway. nih.gov This was supported by in vitro screening and cell-based assays. nih.gov The cell growth inhibitory effect of Ipriflavone was found to be dependent upon the mTOR signaling pathway. nih.gov

Furthermore, in vitro studies on chondrocytes have shown that Ipriflavone attenuates cartilage degeneration by blocking the Indian hedgehog (Ihh) pathway. nih.gov Ipriflavone inhibited the expression of the target gene Runx-2, primarily through the Smo-Gli2 pathway. nih.gov This led to reduced expression of osteoarthritis-related genes and proteins like MMP-13 and type X collagen, while type II collagen expression increased. nih.gov

Table 2: Selected Pathways Modulated by Ipriflavone in In Vitro Studies

| Study Context | Key Pathway(s) Involved | Relevant In Vitro Findings |

| Postmenopausal Osteoporosis | Pathways related to the identified target genes (details not fully specified in results) jyoungpharm.orgresearchgate.net | Modulation of genes like ESR1, ESR2, CASP3, BMP4, CTSK, CYP19A1, LGMN, TNFRSF1A. jyoungpharm.orgresearchgate.net |

| Periodontal Ligament Cells | GPR30/PI3K/AKT signaling pathway dovepress.comnih.gov | Promotes proliferation and osteogenic differentiation; Upregulation of ALP, Runx2, GPR30, p-AKT. dovepress.comnih.gov |

| Esophageal Squamous Cell Carcinoma Cells | mTOR signaling pathway nih.gov | Inhibits cell growth; Directly targets mTOR; Suppresses p70S6K phosphorylation. nih.gov |

| Chondrocytes | Indian hedgehog (Ihh) pathway (Smo-Gli2 pathway) nih.gov | Attenuates cartilage degeneration; Inhibits Runx-2 expression; Reduces MMP-13 and type X collagen; Increases type II collagen. nih.gov |

Gene Ontology Analysis

Gene Ontology (GO) analysis is a method for classifying genes based on their associated biological processes, cellular components, and molecular functions. This analysis helps to provide a structured and standardized description of gene products and their roles. researchgate.net

In vitro research on Ipriflavone has incorporated GO analysis to categorize the functions of genes and proteins affected by the compound. In the study focusing on postmenopausal osteoporosis, GO analysis was performed on the eight candidate target genes identified (ESR1, ESR2, CYP19A1, LGMN, CASP3, BMP4, TNFRSF1A, and CTSK). jyoungpharm.orgresearchgate.net This analysis provided enrichment terms related to biological processes, cellular components, and molecular functions associated with these genes. researchgate.net While the specific GO terms were not exhaustively listed in the provided search snippets, the study confirms that GO analysis was conducted to understand the functional annotation of the Ipriflavone-targeted genes in the context of postmenopausal osteoporosis. jyoungpharm.orgresearchgate.net

Table 3: Gene Ontology Analysis on Ipriflavone Target Genes (Example Categories)

| GO Category | Description | Relevance to Ipriflavone In Vitro Findings |

| Biological Process | Processes related to the function of the gene/protein within a living organism. | Could include terms related to bone remodeling, cell proliferation, apoptosis, signaling, metabolic processes. jyoungpharm.orgresearchgate.net |

| Cellular Component | The location of the gene product within the cell. | Could include terms related to nucleus, cytoplasm, membrane, extracellular space. jyoungpharm.orgresearchgate.net |

| Molecular Function | The biochemical activity of the gene product. | Could include terms related to receptor binding, enzyme activity, transcription factor activity. jyoungpharm.orgresearchgate.net |

Note: Specific GO terms enriched by Ipriflavone targets would require detailed data from the studies mentioned. This table illustrates the types of information provided by GO analysis.

In Vivo Research Studies of Ipriflavone Animal Models

Animal Models of Bone Loss and Remodeling for Ipriflavone Efficacy

Several animal models are utilized to study bone loss and remodeling, mimicking conditions that lead to decreased bone density and compromised bone strength. Ipriflavone has been evaluated in models designed to simulate postmenopausal osteoporosis, disuse osteoporosis, and glucocorticoid-induced bone loss.

Ovariectomized Animal Models

Ovariectomized (OVX) animal models, primarily rats, are widely used to simulate postmenopausal osteoporosis, which is characterized by estrogen deficiency leading to increased bone turnover and net bone loss. nih.govismni.org Studies in OVX rats have investigated the effects of ipriflavone on bone resorption and formation.

Research indicates that ipriflavone can decrease bone resorption in OVX rats. nih.gov One study using 10-week-old OVX rats prelabeled with [3H]-tetracycline found that ipriflavone administration led to a significant decrease in bone resorption, monitored by the urinary excretion of [3H]. nih.gov This inhibitory effect was sustained for the duration of the experiment. nih.gov Furthermore, administering ipriflavone before ovariectomy prevented the increase in bone resorption induced by the procedure in a dose-dependent manner. nih.gov

While ipriflavone mimics the osteoprotective effect observed with estrogen in the OVX model, studies have noted a lack of uterotropic effect, suggesting that the compound may selectively act on bone tissue without stimulating reproductive tissues. nih.govreliasmedia.com

Ipriflavone has been shown to prevent OVX-induced femoral bone density loss in Sprague-Dawley rats. researchgate.net However, the mechanisms may differ from those of estrogen. researchgate.net In one study, while both ipriflavone and estradiol (B170435) prevented bone density loss, ipriflavone did not lower the OVX-induced rise in serum alkaline phosphatase (ALP) activity or insulin-like growth factor (IGF)-I and IGF binding protein (IGFBP)-3 concentrations, unlike estradiol. researchgate.net Histomorphometry analysis in this study revealed that the ovariectomy-induced increase in bone formation rate (BFR) was suppressed by estradiol treatment, whereas this higher BFR was maintained in ipriflavone-treated animals, suggesting that ipriflavone's bone-protective effects in ovarian hormone deficiency might involve increased rates of bone formation. researchgate.net